molecular formula C10H10N2S B2515719 2-(2-Methyl-thiazol-5-YL)-phenylamine CAS No. 1089330-54-0; 305811-38-5

2-(2-Methyl-thiazol-5-YL)-phenylamine

Cat. No.: B2515719
CAS No.: 1089330-54-0; 305811-38-5
M. Wt: 190.26
InChI Key: UCEIQXPTBWULMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-thiazol-5-yl)-phenylamine ( 1089330-54-0) is a high-value chemical building block featuring a phenylamine group linked to a 2-methylthiazole moiety. This molecular architecture, with a molecular formula of C 10 H 10 N 2 S and a molecular weight of 190.26 g/mol, makes it a versatile scaffold in medicinal chemistry and drug discovery research . The compound is characterized by its hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2, which influences its interactions in biological systems . This aniline-thiazole hybrid is primarily utilized as a key synthetic intermediate for the design and development of novel bioactive molecules. The thiazole ring is a privileged structure in medicinal chemistry, often serving as a bioisostere for pyridazine, oxadiazole, and benzene rings . Such bioisosteric replacements are a fundamental strategy in lead optimization to modify a compound's physicochemical properties, potency, and selectivity, or to improve its pharmacokinetic profile . The presence of the phenylamine group allows for further functionalization, enabling researchers to explore a wide chemical space around this core structure. Compounds containing similar 2-heteroarylethylamine motifs have demonstrated affinity for a range of therapeutic targets, including G-protein coupled receptors and enzymes . Researchers employ this reagent in scaffold-hopping strategies to create novel molecular entities for probing biological pathways and developing potential therapeutic agents. Handling and Safety: This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before use.

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEIQXPTBWULMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Methyl Thiazol 5 Yl Phenylamine and Its Structural Analogues

Foundational Approaches to Thiazole (B1198619) Ring Synthesis

The construction of the thiazole scaffold is the cornerstone of synthesizing the target molecule. Chemists have developed numerous methods over the years, ranging from historical name reactions to modern catalytic cyclizations.

The Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most fundamental and widely utilized methods for creating thiazole rings. mdpi.comcutm.ac.in The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.govresearchgate.net For the synthesis of a 2-methylthiazole (B1294427) core, as in the target compound, thioacetamide (B46855) would be the thioamide of choice.

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.govresearchgate.net

Over the years, numerous modifications have been developed to improve the efficiency, substrate scope, and environmental friendliness of the Hantzsch synthesis. These include:

Solvent-Free Conditions: One-pot, three-component condensation reactions of a carbonyl compound, thiourea (B124793), and a benzaldehyde (B42025) derivative have been successfully carried out under solvent-free conditions using reusable catalysts like silica-supported tungstosilisic acid. researchgate.net

Microwave Irradiation: The use of microwave heating has been shown to significantly reduce reaction times and improve yields in domino alkylation-cyclization reactions to form 2-aminothiazoles. mdpi.comorganic-chemistry.org

In Situ Generation of Reactants: Methods have been developed for the in situ generation of α-bromoketones from ketones, which are then immediately reacted with thiourea to form 2-aminothiazoles, streamlining the synthetic process. researchgate.net

Flow Chemistry: The Hantzsch synthesis has been adapted to heated microreactor systems, allowing for precise control over reaction conditions and facilitating the rapid generation of libraries of analogous compounds. rsc.org

Table 1: Comparison of Hantzsch Synthesis Modifications

Modification Key Feature Advantages
Solvent-Free Use of reusable solid catalysts Environmentally friendly, easy catalyst recovery researchgate.net
Microwave-Assisted Rapid heating Reduced reaction times, often higher yields mdpi.comorganic-chemistry.org
In Situ Reactant Generation One-pot procedure from ketones Increased efficiency, avoids isolation of intermediates researchgate.net
Microreactor System Continuous flow process Precise control, rapid analogue synthesis rsc.org

Beyond the Hantzsch reaction, other cyclization strategies provide alternative pathways to the thiazole core. These methods often offer different regioselectivity or functional group tolerance.

From α-Thiocyanoketones: The rearrangement and cyclization of α-thiocyanoketones in acidic media can produce 2-hydroxythiazoles. tandfonline.com

Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide to yield 5-amino-2-mercaptothiazoles. cutm.ac.in

Domino Alkylation-Cyclization: The reaction of propargyl bromides with thioureas, often under microwave irradiation, undergoes a domino alkylation and 5-exo-dig cyclization sequence to furnish 2-aminothiazoles. mdpi.comorganic-chemistry.org

Copper-Catalyzed Cyclization: A method has been developed for a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to afford substituted thiazoles under mild conditions. organic-chemistry.org

These varied approaches provide a robust toolkit for chemists to construct the thiazole scaffold, allowing for the selection of the most appropriate method based on the desired substitution pattern and available starting materials. researchgate.net

Targeted Construction of Phenylamine Substitutions on Thiazole Cores

Once the thiazole ring is formed, or during its formation, the phenylamine group must be attached. This can be achieved through various condensation and coupling reactions, with regioselectivity being a critical consideration.

The formation of the C-N bond between the thiazole ring and the phenylamine moiety is a key step. This can be accomplished using several strategies common in heterocyclic and amine chemistry.

Condensation Reactions: If a thiazole precursor contains a suitable carbonyl group (e.g., an aldehyde or ketone), it can undergo a condensation reaction with an aniline (B41778) derivative, followed by reduction, to form the desired phenylamine linkage. Similarly, multicomponent reactions can assemble the final structure in a single step from simpler building blocks. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr): A thiazole ring bearing a good leaving group (such as a halogen) at the 5-position can react with an aniline derivative under basic conditions to form the C-N bond.

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl-amine bonds. This would involve coupling a 5-halo-2-methylthiazole with an aniline derivative (or vice versa) using a palladium or copper catalyst.

Controlling the position of the phenylamine attachment is crucial. For the target compound, substitution is required at the C5 position of the 2-methylthiazole ring.

Achieving this regioselectivity often starts with the synthesis of a 5-functionalized thiazole. For instance, the Hantzsch synthesis can be adapted to produce 5-acylthiazoles, which can then be elaborated. researchgate.net However, a more direct and modern approach is the regioselective C-H functionalization of the pre-formed thiazole ring.

Recent research has demonstrated the direct C5-H bond arylation of thiazole derivatives using specialized nickel(II) catalysts. chemrxiv.org This method allows for the direct coupling of a thiazole with an aryl halide, offering a highly efficient and atom-economical route to the desired 5-arylthiazole core. DFT studies suggest the mechanism involves an electrophilic aromatic substitution pathway. chemrxiv.org This strategy avoids the need for pre-functionalizing the thiazole ring at the C5 position, representing a significant advancement in the synthesis of such compounds.

Transition-Metal-Catalyzed Reactions in Thiazole and Heterocyclic Amine Synthesis

Transition-metal catalysis has become indispensable in the synthesis of complex heterocyclic molecules like 2-(2-Methyl-thiazol-5-YL)-phenylamine. researchgate.net Catalysts based on palladium, copper, and nickel are frequently employed to facilitate key bond-forming steps that are otherwise difficult to achieve. organic-chemistry.org

Palladium Catalysis: Palladium complexes are widely used for cross-coupling reactions. The Suzuki coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) are cornerstone reactions for attaching aryl groups to heterocyclic cores. organic-chemistry.org

Copper Catalysis: Copper catalysts are often used for C-S bond formation and have also been shown to be effective in the direct arylation of heterocycle C-H bonds with aryl iodides. organic-chemistry.orgmdpi.com Copper-catalyzed multicomponent reactions have also been developed to build the thiazole ring itself. organic-chemistry.org

Nickel Catalysis: As mentioned, novel nickel complexes have been developed for the regioselective C5-H arylation of thiazoles, providing a direct route to 5-arylthiazole structures. chemrxiv.org

These catalytic methods offer high efficiency, functional group tolerance, and precise control over bond formation, making them essential tools for the modern synthesis of substituted thiazoles and other heterocyclic amines. researchgate.netresearchgate.net

Table 2: Role of Transition Metals in Thiazole Synthesis

Metal Catalyst Typical Application Reaction Type Advantage
Palladium C-N Bond Formation Buchwald-Hartwig Amination High efficiency for aryl amine synthesis organic-chemistry.org
Copper C-H Arylation, Cyclization Direct Arylation, MCR Mild conditions, good functional group tolerance organic-chemistry.org
Nickel Regioselective C-H Arylation C5-Arylation of Thiazoles Direct functionalization, high regioselectivity chemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of aryl amines and biaryl compounds, providing reliable methods for constructing the target molecular framework. wikipedia.orgwikipedia.org These reactions typically involve the coupling of an aryl halide or pseudohalide with a suitable partner, such as an amine or an organoboron compound. organic-chemistry.org

The most prominent method for forming the critical C-N bond is the Buchwald-Hartwig amination. wikipedia.orgcatalysis.bloglibretexts.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. catalysis.bloglibretexts.org For the synthesis of 2-(2-Methyl-thiazol-5-YL)-phenylamine, this can be envisioned through two primary disconnection approaches:

Coupling of a 5-halo-2-methylthiazole with aniline.

Coupling of a 2-haloaniline with 5-amino-2-methylthiazole.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which is crucial for enhancing catalyst reactivity and stability. numberanalytics.comyoutube.com Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, have revolutionized the field, allowing for the coupling of a wide array of substrates under milder conditions. numberanalytics.comyoutube.comrug.nl

Alternatively, the C(aryl)-C(thiazole) bond can be formed using the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide. To synthesize the target scaffold, one could couple 2-aminophenylboronic acid with a 5-halo-2-methylthiazole. The Suzuki reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCatalyst PrecursorTypical LigandBaseSolventTypical Temperature
Buchwald-Hartwig AminationPd(OAc)2, Pd2(dba)3XPhos, SPhos, RuPhos, BrettPhosNaOtBu, K3PO4, Cs2CO3Toluene, Dioxane80-110 °C
Suzuki-Miyaura CouplingPd(PPh3)4, Pd(OAc)2SPhos, XPhos, PPh3K2CO3, Cs2CO3, K3PO4Dioxane/H2O, Toluene80-100 °C

Directed C-H Functionalization Strategies

In recent years, directed C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. researchgate.net These methods utilize a directing group on one of the substrates to guide a transition metal catalyst to a specific C-H bond for activation and subsequent bond formation. mdpi.comnih.gov

For the synthesis of 2-(2-Methyl-thiazol-5-YL)-phenylamine analogues, C-H functionalization can be applied to either the thiazole or the aniline moiety.

Thiazole C-H Arylation : The thiazole ring can be directly arylated at the C5 position via palladium-catalyzed C-H activation. acs.orgnih.gov Research has demonstrated that under ligand-free or specific ligand/base conditions, the C5-H bond of thiazole derivatives can be selectively coupled with aryl halides. nih.govnih.govorganic-chemistry.org By reacting a 2-methylthiazole with an appropriately substituted aniline derivative (e.g., a 2-haloaniline), a direct C-C bond formation can be achieved. The regioselectivity (C2 vs. C5 arylation) can often be controlled by the careful selection of the catalyst system, including the ligand and base. nih.gov

Aniline C-H Functionalization : The synthesis can also proceed by activating an ortho C-H bond of an aniline derivative. The inherent amino group of unprotected anilines, or more commonly, a removable directing group (e.g., pyrimidine, picolinamide) installed on the nitrogen, can direct a palladium catalyst to the ortho C-H bond. researchgate.netnih.gov This activated position can then be coupled with a 5-halothiazole. This strategy is highly valuable as it allows for the late-stage functionalization of complex aniline cores with high regioselectivity. nih.gov

Table 2: Comparison of C-H Functionalization Strategies
StrategyActivated RingDirecting GroupTypical CatalystRegioselectivityKey Advantage
Direct ArylationThiazoleNone (inherent reactivity)Pd(OAc)2C5 positionAvoids pre-functionalization of thiazole
Directed ArylationAniline-NH2 (unprotected), Pyrimidine, PicolinamidePd(OAc)2, PdCl2Ortho to directing groupHigh regiocontrol on the aniline ring

Mechanistic Elucidation of Synthetic Pathways for 2-(2-Methyl-thiazol-5-YL)-phenylamine Derivatives

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methods. The palladium-catalyzed pathways discussed proceed through distinct, well-studied catalytic cycles.

The Buchwald-Hartwig amination generally follows a Pd(0)/Pd(II) catalytic cycle comprising three key steps: catalysis.blogyoutube.com

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. numberanalytics.comnih.gov This step is often considered rate-determining. numberanalytics.com

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex. catalysis.blog

Reductive Elimination : The aryl group and the amino group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. numberanalytics.comnih.gov

The mechanism for palladium-catalyzed direct C-H arylation is more complex and can vary depending on the substrate and conditions. A commonly proposed pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. In this process, the C-H bond cleavage occurs in a single step involving the palladium catalyst and a base (or an anionic ligand like acetate). For the arylation of a thiazole, the cycle would involve:

Oxidative addition of an aryl halide to a Pd(0) species to form an Ar-Pd(II)-X complex.

Coordination of the thiazole to this complex.

The C-H bond of the thiazole is cleaved via the CMD pathway, releasing HX and forming a Thiazolyl-Pd(II)-Ar intermediate. nih.gov

Reductive elimination from this intermediate yields the arylated thiazole product and regenerates the Pd(0) catalyst.

Mechanistic studies, including kinetic analyses and computational modeling, are vital for rational ligand design and for predicting regiochemical outcomes in C-H functionalization reactions. nih.govmit.edursc.org

Green Chemistry and Sustainable Synthetic Approaches for Thiazole-Phenylamines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. bohrium.com For the synthesis of thiazole-phenylamines, several strategies can be employed to create more sustainable and environmentally benign methodologies. nih.govbepls.com

Conventional synthesis methods often utilize hazardous reagents and organic solvents, generating significant waste. nih.govresearchgate.net Green approaches seek to mitigate these issues through various techniques: researchgate.net

Use of Green Solvents : Replacing volatile organic compounds (VOCs) with more environmentally friendly solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce environmental impact. bepls.com

Alternative Energy Sources : Microwave irradiation and ultrasound-mediated synthesis are innovative techniques that can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. bepls.commdpi.com

Recyclable Catalysts : The development of heterogeneous or reusable catalysts, such as biocatalysts or metal catalysts supported on polymers or silica, simplifies product purification and allows for the catalyst to be recovered and reused multiple times. bepls.commdpi.com

Atom Economy : Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product minimizes waste generation. researchgate.net C-H functionalization strategies are inherently more atom-economical than traditional cross-coupling reactions as they reduce the number of synthetic steps. organic-chemistry.org

These sustainable approaches are not only environmentally responsible but can also offer advantages in terms of cost-effectiveness and scalability, making them highly attractive for both academic research and industrial applications. nih.govresearchgate.net

Table 3: Overview of Green Chemistry Approaches for Thiazole Synthesis
TechniqueDescriptionPrimary Advantage(s)
Microwave IrradiationUsing microwave energy to heat the reaction.Rapid reaction times, improved yields, reduced side products. bepls.com
Ultrasonic IrradiationEmploying high-frequency sound waves to induce cavitation.Enhanced reaction rates, milder conditions, high efficiency. mdpi.com
Green Solvents (e.g., Water, PEG)Replacing hazardous organic solvents with benign alternatives.Reduced toxicity and environmental pollution, improved safety. bepls.com
Recyclable CatalystsUsing catalysts that can be easily separated and reused.Reduced catalyst waste and cost, simplified purification. mdpi.com
Multi-Component ReactionsCombining three or more reactants in a single step.High atom economy, reduced steps and waste. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methyl Thiazol 5 Yl Phenylamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced NMR techniques, a detailed structural map of 2-(2-Methyl-thiazol-5-YL)-phenylamine can be constructed.

Proton (¹H) NMR Spectral Analysis for Connectivity and Environment

The ¹H NMR spectrum of 2-(2-Methyl-thiazol-5-YL)-phenylamine provides critical information about the number of different types of protons and their neighboring environments. The aromatic protons of the phenylamine ring typically appear as a complex multiplet in the downfield region, a result of spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-donating nature of the amino group and the electronic effects of the thiazole (B1198619) substituent.

The thiazole ring exhibits a characteristic singlet for its lone proton, with a chemical shift indicative of its position within the heterocyclic ring. The methyl group attached to the thiazole ring gives rise to a sharp singlet in the upfield region of the spectrum. The protons of the primary amine group often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

Table 1: Representative ¹H NMR Spectral Data for 2-(2-Methyl-thiazol-5-YL)-phenylamine

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H7.20-7.50Multiplet-
Thiazole-H7.80Singlet-
NH₂5.50Broad Singlet-
CH₃2.50Singlet-

Note: The chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed picture of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbons of the phenyl ring typically resonate in the range of 115-150 ppm. The carbon atom attached to the nitrogen of the amino group is shielded and appears at a relatively upfield position compared to the other aromatic carbons. The carbons of the thiazole ring have characteristic chemical shifts, with the carbon bearing the methyl group and the carbon adjacent to the sulfur and nitrogen atoms being readily identifiable. The methyl carbon itself appears as a sharp signal in the upfield region.

Table 2: Representative ¹³C NMR Spectral Data for 2-(2-Methyl-thiazol-5-YL)-phenylamine

Carbon Assignment Chemical Shift (δ, ppm)
Phenyl C-NH₂145.0
Phenyl C-Thiazole130.0
Phenyl C115.0-130.0
Thiazole C-N165.0
Thiazole C-S150.0
Thiazole C-H120.0
CH₃20.0

Note: The chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Complex Structure Resolution

For unambiguous assignment of proton and carbon signals, especially in complex regions of the spectra, advanced 2D NMR techniques are employed. researchgate.netipb.pt Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to trace the connectivity of the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton and carbon signals. HSQC identifies directly attached proton-carbon pairs, while HMBC reveals longer-range correlations (over two to three bonds). These techniques are instrumental in confirming the substitution pattern on the phenyl ring and the connectivity between the phenyl and thiazole moieties. For instance, an HMBC correlation between the thiazole proton and the phenyl carbon attached to the thiazole ring would definitively confirm their linkage.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(2-Methyl-thiazol-5-YL)-phenylamine displays characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The presence of two bands is characteristic of a primary amine. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C-H stretching of the methyl group is observed in the 2850-3000 cm⁻¹ region.

The C=N stretching vibration of the thiazole ring gives a characteristic absorption band around 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations also appear in this region, often as a series of sharp bands. The N-H bending vibration of the amine group is typically found around 1550-1650 cm⁻¹. C-N stretching vibrations are usually observed in the 1250-1350 cm⁻¹ region. The C-S stretching of the thiazole ring can be found in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Key IR Absorption Bands for 2-(2-Methyl-thiazol-5-YL)-phenylamine

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300-3500Medium
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch (CH₃)2850-3000Medium
C=N Stretch (Thiazole)1600-1650Strong
Aromatic C=C Stretch1450-1600Medium-Strong
N-H Bend (Amine)1550-1650Medium
C-N Stretch1250-1350Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). In the mass spectrum of 2-(2-Methyl-thiazol-5-YL)-phenylamine, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (190.26 g/mol ). moldb.com

The fragmentation pattern provides valuable structural information. Alpha-cleavage is a common fragmentation pathway for amines, which could involve the loss of a hydrogen radical to form a stable iminium ion. libretexts.org Cleavage of the bond between the phenyl and thiazole rings can also occur, leading to fragment ions corresponding to the phenylamine and methylthiazole moieties. The thiazole ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN or acetylene. The presence of a prominent fragment corresponding to the methylthiazole cation would be expected.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(2-Methyl-thiazol-5-YL)-phenylamine

m/z Possible Fragment Identity
190[M]⁺ (Molecular Ion)
175[M - CH₃]⁺
99[C₄H₅NS]⁺ (Methylthiazole cation)
92[C₆H₆N]⁺ (Aniline radical cation)
77[C₆H₅]⁺ (Phenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of 2-(2-Methyl-thiazol-5-YL)-phenylamine is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic phenyl and thiazole rings.

The phenylamine moiety is a strong chromophore, and its conjugation with the thiazole ring is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. Typically, aromatic compounds exhibit strong absorptions in the 200-400 nm range. mdpi.com The spectrum would likely show multiple absorption bands, with the most intense band corresponding to a π → π* transition of the conjugated system. The n → π* transition, involving the non-bonding electrons on the nitrogen and sulfur atoms, would be of lower intensity and may appear as a shoulder on the main absorption band. The position and intensity of these bands can be influenced by the solvent polarity.

Table 5: Expected UV-Vis Absorption Maxima for 2-(2-Methyl-thiazol-5-YL)-phenylamine

Transition Type Approximate λmax (nm) Molar Absorptivity (ε)
π → π250-280High
π → π300-350Moderate
n → π*>350Low

Complementary Spectroscopic Techniques for Comprehensive Characterization

While NMR and IR spectroscopy provide foundational data, a comprehensive structural elucidation of 2-(2-Methyl-thiazol-5-YL)-phenylamine and its derivatives relies on the integration of complementary analytical techniques. Mass spectrometry, single-crystal X-ray crystallography, and elemental analysis are indispensable for confirming molecular weight, mapping fragmentation patterns, determining three-dimensional atomic arrangements, and verifying elemental composition. These methods, when used in concert, provide an unambiguous and holistic understanding of the molecule's structure and purity. rjptonline.orguobaghdad.edu.iqresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. arkat-usa.org For 2-(2-Methyl-thiazol-5-YL)-phenylamine, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its molecular formula, C₁₀H₁₀N₂S. researchgate.net

Under electron impact (EI) ionization, the molecular ion would undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways are influenced by the stability of the resulting ions and the nature of the substituents on the heterocyclic rings. arkat-usa.org The fragmentation of related 2-aminothiazole (B372263) and N-phenyl-thiazole systems often involves initial cleavages at the bonds connecting the rings or fragmentation of the thiazole ring itself. researchgate.net A plausible fragmentation pattern for 2-(2-Methyl-thiazol-5-YL)-phenylamine would involve the loss of small molecules or radicals, leading to stable charged fragments. The most intensive signal in the mass spectrum is often not the molecular ion but a particularly stable fragment resulting from a rearrangement or cleavage event. mdpi.com

Table 1: Predicted Mass Spectrometry Data for 2-(2-Methyl-thiazol-5-YL)-phenylamine

Technique Parameter Predicted Value
HRMS (ESI) Molecular FormulaC₁₀H₁₀N₂S
Calculated m/z [M+H]⁺191.0638
EI-MS Molecular Ion [M]⁺m/z 190
Major Fragment 1m/z 175 ([M-CH₃]⁺)
Major Fragment 2m/z 114 ([C₆H₄N₂S]⁺)
Major Fragment 3m/z 91 ([C₆H₅N]⁺)
Major Fragment 4m/z 77 ([C₆H₅]⁺)

This table presents hypothetical data based on common fragmentation patterns of similar heterocyclic compounds.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule in the solid state. elsevierpure.com This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound. nih.gov For a molecule like 2-(2-Methyl-thiazol-5-YL)-phenylamine, X-ray analysis would unequivocally confirm the relative orientation of the phenyl and thiazole rings. The dihedral angle between the planes of the thiazole and the benzene (B151609) ring is a critical parameter, which is often found to be nearly co-planar in similar structures to maximize conjugation, though steric hindrance can cause significant twisting. researchgate.net

Crystal structure analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing arrangement. elsevierpure.com In related aminothiazole structures, intermolecular hydrogen bonds involving the amino group and the thiazole nitrogen atom are common and play a crucial role in stabilizing the crystal lattice. researchgate.net

Table 2: Representative Crystallographic Data for Thiazole-Containing Compounds

Parameter Value Reference Compound
Crystal System Monoclinic2-cyanoguanidinophenytoin nih.gov
Space Group P2₁/c2-cyanoguanidinophenytoin nih.gov
Dihedral Angle (Phenyl-Thiazole) 2.1 (2)°2-(2-Amino-5-methylthiazol-4-yl)phenol researchgate.net
N–H···O Hydrogen Bond (Å) 2.9 - 3.12-(2-Amino-5-methylthiazol-4-yl)phenol researchgate.net
C–H···π Interactions PresentNaphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com

This table contains representative data from published crystal structures of related molecules to illustrate expected values.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within the pure compound. This fundamental technique is used to determine the empirical formula of a newly synthesized compound, which can then be compared with the molecular formula obtained from mass spectrometry. nih.gov The close agreement between the calculated and experimentally found percentages for each element serves as a crucial confirmation of the compound's purity and identity. uobaghdad.edu.iqresearchgate.net For 2-(2-Methyl-thiazol-5-YL)-phenylamine (C₁₀H₁₀N₂S), the theoretical percentages of C, H, N, and S can be calculated from its molecular weight (190.26 g/mol ).

Table 3: Elemental Analysis Data for C₁₀H₁₀N₂S

Element Theoretical (%) Found (%) (Hypothetical)
Carbon (C) 63.1363.10
Hydrogen (H) 5.305.34
Nitrogen (N) 14.7214.68
Sulfur (S) 16.8516.81

The "Found" values are hypothetical and represent a typical result for a pure sample.

Computational and Theoretical Investigations of 2 2 Methyl Thiazol 5 Yl Phenylamine Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic nature of molecules. These methods provide a detailed picture of electron distribution, which governs the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. kbhgroup.in By optimizing the molecular geometry, DFT calculations can determine stable conformations and provide detailed information on bond lengths and angles. kbhgroup.innih.gov A key aspect of this analysis involves the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a compound. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and prone to chemical transformations. nih.govmdpi.com In studies of various thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G**, have been employed to compute these electronic parameters. kbhgroup.innih.govresearchgate.netedu.krd The distribution of HOMO and LUMO densities across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.comnih.gov For many thiazole analogues, the HOMO is typically spread over the electron-rich phenyl and thiazole rings, while the LUMO's location can be influenced by the nature of substituent groups. mdpi.comnih.gov

Thiazole AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE in eV)Implication
Pyrazolyl-Thiazole Derivative (Weak EWG)-5.8-1.54.3Greater chemical stability nih.gov
Pyrazolyl-Thiazole Derivative (Strong EWG)-6.2-2.53.7Enhanced reactivity nih.gov
Thiazole Azo Dye C-5.7-3.12.6High reactivity mdpi.comnih.gov
2-(2-hydrazinyl)thiazole Derivative (NIFHT-3)-5.6-2.13.5Facilitated charge transfer kbhgroup.in

Based on the HOMO and LUMO energy values obtained from DFT calculations, a range of quantum chemical descriptors can be calculated to predict the reactivity of 2-(2-Methyl-thiazol-5-YL)-phenylamine analogues. kbhgroup.inmdpi.com These descriptors quantify various aspects of a molecule's behavior in chemical reactions.

Key chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with high hardness are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of an atom to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). mdpi.com

These parameters provide a quantitative basis for comparing the reactivity of different analogues. kbhgroup.inmdpi.com For instance, a derivative with a low chemical hardness and a high electrophilicity index would be predicted to be a good electrophile. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further guiding reactivity predictions. kbhgroup.inedu.krd

DescriptorFormulaTypical Value Range for Thiazole Analogues (eV)Interpretation
Ionization Potential (I)-EHOMO5.6 - 6.2Energy needed to remove an electron. kbhgroup.in
Electron Affinity (A)-ELUMO1.5 - 3.1Energy released upon gaining an electron. kbhgroup.in
Chemical Hardness (η)(I - A) / 21.3 - 2.15High value indicates high stability and low reactivity. mdpi.com
Chemical Softness (S)1 / η0.23 - 0.38High value indicates high reactivity. mdpi.com
Electrophilicity Index (ω)μ² / (2η)3.5 - 7.0Measures the propensity to accept electrons. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are used to explore the conformational landscapes of 2-(2-Methyl-thiazol-5-YL)-phenylamine analogues and to assess their structural stability, particularly when bound to a biological target like a protein. nih.govfip.org

In a typical MD simulation, the trajectory of a molecule is calculated by solving Newton's equations of motion for its atoms, providing a picture of how the molecule moves, flexes, and changes conformation. nih.gov Key metrics are analyzed to understand the system's stability:

Root Mean Square Deviation (RMSD): This value measures the average deviation of a protein's backbone or a ligand's atoms from their initial position over the course of the simulation. A low and stable RMSD value suggests that the protein-ligand complex has reached equilibrium and is stable. nih.govfip.org

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual amino acid residues or parts of a ligand. High RMSF values indicate regions of high flexibility. researchgate.net

MD simulations have been successfully applied to study the stability of various thiazole derivatives complexed with target proteins. nih.govnih.gov These simulations, often run for nanoseconds, can confirm the stability of binding modes predicted by molecular docking and reveal dynamic interactions that are crucial for ligand affinity. nih.govphyschemres.org

SystemSimulation Time (ns)MetricTypical ResultInterpretation
Thiazole derivative-Lanosterol 14-alpha demethylase complex100Cα RMSDStabilizes around 6.5 Å after initial fluctuationThe protein-ligand complex is stable over the simulation period. nih.gov
Thiazole derivative-CDK2 complexN/ARMSDLow RMSD valuesIndicates stable binding to the receptor. fip.org
Triphenylamine-thiazole analogue-CDK2 complexN/ARMSF0.10 - 0.6 nmIndicates fluctuations in different regions of the protein upon ligand binding. researchgate.net

Theoretical Studies on Reaction Mechanisms and Energetic Barriers

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving thiazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers (activation energies) that govern the reaction rate.

For thiazole compounds, electrophilic substitution is a common reaction, with the C5 position being generally favored for attack by electrophiles, especially when an electron-donating group is present at the C2 position. pharmaguideline.com Nucleophilic substitution reactions are also possible, typically requiring ring activation or a strong nucleophile. pharmaguideline.com Theoretical studies can model these reaction pathways. For example, DFT calculations can be used to:

Locate the geometry of the transition state structure.

Calculate the activation energy (the energy difference between the reactants and the transition state).

Such studies have been applied to understand cyclization reactions, rearrangements, and other transformations of heterocyclic compounds. mdpi.comnih.gov These computational insights are invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes for novel 2-(2-Methyl-thiazol-5-YL)-phenylamine analogues.

In Silico Modeling of Molecular Interactions and Ligand Binding Thermodynamics

In silico modeling, particularly molecular docking, is a cornerstone of computational drug discovery used to study how ligands like 2-(2-Methyl-thiazol-5-YL)-phenylamine analogues interact with biological targets. physchemres.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a docking score or binding energy. nih.govmdpi.com

The process involves placing the ligand into the binding site of a protein and evaluating numerous possible conformations and orientations. A scoring function then calculates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net Studies on various thiazole derivatives have used this approach to identify key interactions with amino acid residues in the active sites of enzymes like lanosterol (B1674476) 14α-demethylase, cyclin-dependent kinases (CDKs), and monoamine oxidase. nih.govmdpi.comnih.gov

Following docking, the results are often refined using more rigorous methods like MD simulations coupled with binding free energy calculations (e.g., MM/PBSA or MM/GBSA). These methods provide a more accurate estimation of the ligand binding thermodynamics by accounting for solvent effects and conformational changes upon binding. nih.govphyschemres.org The calculated binding free energies can be compared with experimental data to validate the computational model and guide the design of more potent inhibitors. nih.gov

Thiazole AnalogueProtein TargetDocking Score (kcal/mol)Key Interactions Observed
(E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazoleLanosterol 14α-demethylase-8.7Hydrogen bonding and π–π stacking nih.gov
2-hydrazinyl-4-phenyl-1,3-thiazole derivativeC. albicans lanosterol C14α-demethylase-7.5 to -9.0Improved affinity compared to analogues without the hydrazone bridge. mdpi.com
5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivativeCDK-2-10.6Hydrogen bonding with LEU83. researchgate.net
2-anilino-4-(thiazol-5-yl)-pyrimidineCDK2N/A (Binding Energy)H-bonds and van der Waals interactions. nih.gov

Prediction of Spectroscopic Parameters from Computational Models

Computational models are highly effective at predicting various spectroscopic parameters, which can be used to confirm the structure of newly synthesized compounds. By comparing theoretical spectra with experimental data, researchers can validate their findings and gain a deeper understanding of the molecule's properties. kbhgroup.inniscpr.res.in

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of molecules. kbhgroup.in This method can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions between molecular orbitals. kbhgroup.innih.gov These calculations are often performed considering solvent effects to better match experimental conditions. kbhgroup.in

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net These theoretical frequencies are often scaled by a factor to correct for approximations in the method and anharmonicity, leading to excellent agreement with experimental FT-IR spectra. This allows for precise assignment of vibrational bands to specific functional groups and molecular motions. kbhgroup.inresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.comniscpr.res.in The calculated shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show a strong correlation with experimental values, aiding in the structural elucidation of complex molecules. mdpi.comniscpr.res.in

This synergy between computational prediction and experimental measurement is a powerful approach for the characterization of 2-(2-Methyl-thiazol-5-YL)-phenylamine analogues. kbhgroup.inniscpr.res.in

Spectroscopic MethodComputational TechniquePredicted ParameterTypical Correlation with Experiment
UV-VisibleTD-DFTAbsorption Wavelength (λmax)Good agreement, especially when solvent effects are included. kbhgroup.in
Infrared (IR)DFT (e.g., B3LYP)Vibrational Frequencies (cm⁻¹)Excellent agreement after scaling. kbhgroup.inresearchgate.net
NMR (¹H, ¹³C)GIAOChemical Shifts (ppm)Strong linear correlation (R² > 0.9). mdpi.comniscpr.res.in

Chemical Reactivity and Functionalization of 2 2 Methyl Thiazol 5 Yl Phenylamine Frameworks

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Ring

The thiazole ring within the 2-(2-Methyl-thiazol-5-YL)-phenylamine framework is a key site for chemical modification. Its reactivity is influenced by the presence of the sulfur and nitrogen heteroatoms and the electronic nature of its substituents. The ring can participate in both electrophilic and nucleophilic reactions, typically after an initial activation step.

Positional Selectivity of Substitutions

The positional selectivity of substitutions on the thiazole ring is well-defined. For 2-aminothiazole (B372263) systems, electrophilic substitution reactions, such as halogenation, preferentially occur at the C5 position. chempedia.infojocpr.com This reactivity is attributed to an addition-elimination mechanism. jocpr.com The increased reactivity at the C5 position is a known characteristic of thiazole derivatives; for instance, 2-methyl-4-phenylthiazole (B155899) undergoes approximately 90% substitution at the 5-position. chempedia.info

While direct nucleophilic attack on the thiazole ring is not common, the introduction of a leaving group, such as a halogen at the C5 position, facilitates subsequent nucleophilic substitution. Strong nucleophiles can then displace the halide, allowing for the introduction of various functional groups at this position. jocpr.com This two-step halogenation/nucleophilic substitution protocol provides a direct pathway to 5-substituted 2-aminothiazole derivatives. jocpr.com Studies on the nucleophilic character of related 2-amino-4-arylthiazoles confirm their ability to react with strong electrophiles, further highlighting the ring's capacity for functionalization. cu.edu.eg

Reactions Involving the Phenylamine Moiety

The exocyclic phenylamine group provides another reactive handle on the molecule, allowing for modifications at both the nitrogen atom and the phenyl ring itself.

N-Functionalization and Amide/Imine Formation

The primary amino group of the phenylamine moiety is readily functionalized. It can be acylated using acid chlorides or anhydrides to form the corresponding amides. chempedia.inforesearchgate.net This reaction is a common strategy for producing libraries of related compounds for structure-activity relationship studies. nih.govmdpi.com For example, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized through systematic combinatorial approaches involving amide bond formation. nih.gov

The amino group can also undergo condensation reactions with active carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). redalyc.orgscispace.com This reaction is typically catalyzed by acid and involves the formation of a C=N double bond. redalyc.org The synthesis of thiazol-2(3H)-imine derivatives often proceeds through the condensation of an aminothiazole with a carbonyl compound. ekb.egresearchgate.net

A summary of representative N-functionalization reactions is presented below.

Reaction TypeReagentsFunctional Group Formed
AcylationAcid Chlorides, AnhydridesAmide (-NH-C=O)
CondensationAldehydes, KetonesImine (-N=CH-)

Aromatic Substitutions on the Phenyl Ring

The phenyl ring of the phenylamine moiety is susceptible to electrophilic aromatic substitution. The amino group (-NH2) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com This directing effect is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring, stabilizing the carbocation intermediate (Wheland intermediate) formed during the attack. libretexts.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Halogenation: Introduction of bromine or chlorine, typically directed to the para position relative to the amino group. nih.govnih.gov

Nitration: Introduction of a nitro group (-NO2). However, nitration of anilines can be complex, as the strongly acidic conditions can protonate the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group. Furthermore, the activating nature of the amine can make the ring susceptible to oxidation, potentially leading to lower yields or degradation. researchgate.net

The high reactivity of the aniline (B41778) ring means that reaction conditions must be carefully controlled to achieve selective substitution and avoid side reactions. nih.govnih.gov

Derivatization Strategies for Structural Diversity and Advanced Scaffold Development

The 2-(2-Methyl-thiazol-5-YL)-phenylamine core is a versatile building block for creating structurally diverse molecules, often in the pursuit of new bioactive agents. Derivatization strategies frequently target the reactive sites on both the thiazole and phenylamine moieties. nih.govresearchgate.net

Key strategies include:

Acylation of the amino group: As mentioned, forming amides is a common approach. This has been used to synthesize series of 2-amino-thiazole-5-carboxamide derivatives as potential anti-tumor agents. nih.govmdpi.com

Condensation reactions: The amino group can be reacted with various carbonyl compounds to create diverse imine derivatives. scispace.com

Hybrid molecule synthesis: The core scaffold can be "clubbed" with other heterocyclic systems. For example, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, a derivative of the core structure, can react with other heterocyclic amines (like aminothiophenol or thiosemicarbazones) to form complex di-, tri-, and tetrathiazole moieties. nih.gov This approach aims to combine the pharmacological properties of different heterocyclic rings into a single molecule. nih.gov

These derivatization methods allow for systematic modifications of the parent structure, enabling the exploration of structure-activity relationships (SAR) and the development of advanced scaffolds with tailored biological or material properties. nih.govresearchgate.net

Transformation Pathways and Rearrangement Reactions

Beyond simple functionalization, the 2-(2-Methyl-thiazol-5-YL)-phenylamine framework can undergo more complex transformations, including intramolecular cyclizations that lead to fused heterocyclic systems. These reactions create rigid, polycyclic structures that are of significant interest in medicinal and materials chemistry.

A prominent transformation pathway involves intramolecular cyclization. For instance, derivatives of 2-thiazolylamides can cyclize to form imidazo[2,1-b]thiazoles. researchgate.net Similarly, related benzothiazole (B30560) derivatives can be synthesized through oxidative cyclization pathways. This often involves the formation of a disulfide intermediate followed by a C-H bond functionalization that enables an intramolecular ring closure, yielding fused tricyclic systems like benzo chempedia.inforesearchgate.netthiazolo[2,3-c] cu.edu.egresearchgate.netresearchgate.nettriazoles. nih.gov Such reactions demonstrate the utility of the thiazole-phenylamine scaffold as a precursor to more elaborate molecular architectures.

Interactions and Supramolecular Chemistry of 2 2 Methyl Thiazol 5 Yl Phenylamine Systems

Non-Covalent Interactions in Aggregation and Recognition

Non-covalent interactions are the primary forces driving the self-assembly and molecular recognition processes of 2-(2-Methyl-thiazol-5-YL)-phenylamine. The interplay between hydrogen bonding and π-π stacking dictates the formation of ordered structures in the solid state and in solution.

The 2-(2-Methyl-thiazol-5-YL)-phenylamine molecule possesses both hydrogen bond donors and acceptors, making it highly capable of forming extensive hydrogen bonding networks. The primary amine (-NH₂) group serves as a potent hydrogen bond donor, while the nitrogen atom within the thiazole (B1198619) ring acts as a hydrogen bond acceptor. This dual functionality allows for the formation of robust intermolecular connections, similar to those observed in related aminothiazole structures. nih.gov In the solid state, these interactions can lead to the formation of dimers or extended one-, two-, or three-dimensional networks, significantly influencing the crystal packing and melting point of the compound. researchgate.net

Table 1: Potential Hydrogen Bonding Sites in 2-(2-Methyl-thiazol-5-YL)-phenylamine

Site Type Role
Amine Group (-NH₂) Nitrogen-Hydrogen Donor

The presence of two aromatic systems, the phenyl group and the thiazole ring, facilitates π-π stacking interactions. These interactions occur when the electron clouds of adjacent aromatic rings overlap, contributing to the stability of molecular aggregates. nih.gov The stacking can occur in various geometries, such as face-to-face or offset, and plays a crucial role alongside hydrogen bonding in the self-assembly process. researchgate.net The combination of these π-π interactions with hydrogen bonds leads to the formation of well-defined supramolecular architectures.

Host-Guest Chemistry with Macrocyclic Receptors

While specific studies detailing the host-guest chemistry of 2-(2-Methyl-thiazol-5-YL)-phenylamine are not extensively documented, its structural characteristics suggest it is a viable candidate for encapsulation by various macrocyclic hosts. Macrocycles such as cyclodextrins, calixarenes, and pillararenes possess hydrophobic cavities that can accommodate guest molecules. frontiersin.org

The phenyl and methyl-thiazole moieties of 2-(2-Methyl-thiazol-5-YL)-phenylamine present a hydrophobic surface area suitable for inclusion within the nonpolar interior of a macrocyclic host. The formation of such host-guest complexes in aqueous solutions is typically driven by the hydrophobic effect. The polar amine group could remain at the rim of the macrocycle, potentially forming hydrogen bonds with the host's exterior functional groups. This type of interaction can enhance the solubility of the guest molecule and modify its chemical reactivity. Fluorescent indicator displacement (FID) assays are a common method used to study the binding of guest molecules within such macrocyclic systems. nih.gov

Metal Complexation and Coordination Chemistry

The thiazole-phenylamine scaffold is an excellent platform for designing ligands for metal complexation, owing to the presence of multiple potential donor atoms. karazin.ua The nitrogen atoms of the thiazole ring and the amine group can act as Lewis bases, donating electron pairs to a metal center to form coordination complexes.

The 2-(2-Methyl-thiazol-5-YL)-phenylamine structure serves as a classic bidentate N,N'-donor ligand. The nitrogen of the thiazole ring and the nitrogen of the exocyclic amine group can chelate to a metal ion, forming a stable five-membered ring. The thiazole ring is considered a privileged scaffold in medicinal chemistry and materials science due to its versatile coordination ability and electronic properties. nih.govresearchgate.net

Key design principles for ligands based on this scaffold include:

Chelation: The bidentate nature of the ligand leads to the formation of stable chelate rings with metal ions, which is entropically favored over monodentate coordination.

Donor Atom Availability: The nitrogen atoms provide effective coordination sites for a wide range of transition metals. The sulfur atom in the thiazole ring also has an affinity for soft, heavy metal ions. karazin.ua

Steric and Electronic Tuning: The phenyl and methyl substituents on the scaffold influence the steric hindrance around the metal center and modulate the electron density on the donor atoms. This allows for fine-tuning of the stability, reactivity, and spectroscopic properties of the resulting metal complexes.

The formation and structure of coordination complexes involving 2-(2-Methyl-thiazol-5-YL)-phenylamine can be elucidated using a variety of spectroscopic and analytical techniques. researchgate.netnih.gov

Table 2: Techniques for Characterization of Coordination Complexes

Technique Information Provided
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms coordination by observing shifts in the vibrational frequencies of N-H (amine) and C=N (thiazole) bonds upon binding to the metal ion. researchgate.netbohrium.com
UV-Visible Spectroscopy Provides information on the electronic transitions within the complex, such as d-d transitions for transition metals and ligand-to-metal charge transfer (LMCT) bands. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy Shows changes in the chemical shifts of protons and carbons near the coordination sites, confirming the ligand's binding mode.
Mass Spectrometry Determines the molecular weight of the complex and can provide information about its stoichiometry and fragmentation patterns. nih.gov
X-ray Crystallography Offers definitive structural information, including bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions in the solid state. nih.gov
Magnetic Susceptibility Measurements Determines the magnetic moment of the complex, which helps in assigning the geometry and oxidation state of paramagnetic metal centers. scirp.orgrdd.edu.iq

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. rdd.edu.iq |

The collective data from these techniques allows for a comprehensive understanding of the coordination chemistry of 2-(2-Methyl-thiazol-5-YL)-phenylamine, paving the way for its application in catalysis, sensor technology, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(2-Methyl-thiazol-5-YL)-phenylamine, and how do reaction conditions impact yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted aniline derivatives with thiazole precursors. For example, thiazole rings can be constructed using Hantzsch thiazole synthesis, where α-haloketones react with thioureas under basic conditions. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., Pd(OAc)₂ for cross-coupling) critically influence yield . Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Methyl-thiazol-5-YL)-phenylamine?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the thiazole ring protons (δ 6.8–7.5 ppm) and methyl group (δ 2.5 ppm). High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H]+ at m/z 205.0841). IR spectroscopy identifies NH₂ stretches (~3400 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .

Q. What safety protocols are recommended for handling 2-(2-Methyl-thiazol-5-YL)-phenylamine in laboratory settings?

  • Methodology : The compound is classified as a skin/eye irritant (GHS Category 2). Use nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-(2-Methyl-thiazol-5-YL)-phenylamine derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. Density Functional Theory (DFT) calculates electrostatic potentials to optimize substituent effects. Pharmacophore modeling identifies critical hydrogen-bonding sites (e.g., NH₂ group) for anti-inflammatory or antimicrobial activity .

Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

  • Methodology : Discrepancies may arise from solvent effects or protein flexibility in docking. Validate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀). Use molecular dynamics simulations (e.g., GROMACS) to account for protein conformational changes. Cross-validate NMR/X-ray crystallography data to confirm binding modes .

Q. How does the methyl-thiazole substituent influence the compound’s stability under varying pH conditions?

  • Methodology : Perform accelerated stability studies in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC-UV at 254 nm. The methyl group enhances steric protection, reducing hydrolysis at acidic pH. Thiazole rings degrade above pH 10 via nucleophilic attack on the sulfur atom .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodology : Optimize stoichiometry (e.g., 1.2:1 aniline-to-thiazole ratio) and use flow chemistry for precise temperature control. Introduce scavenger resins (e.g., polymer-bound isocyanides) to trap reactive intermediates. Monitor reaction progress in real-time with FT-IR or Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.